[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol
Description
Properties
IUPAC Name |
[5-(4-bromo-2-fluorophenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFO2/c12-7-1-3-9(10(13)5-7)11-4-2-8(6-14)15-11/h1-5,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHMDADKPTUOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC=C(O2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic frameworks. For [5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol , this method involves coupling a boronic ester derivative of 4-bromo-2-fluorophenyl with a brominated furan precursor.
Reaction Steps :
- Preparation of 5-Bromofuran-2-carbaldehyde : Furan-2-carbaldehyde undergoes bromination at the 5-position using N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions.
- Synthesis of 4-Bromo-2-fluorophenylboronic Acid : 4-Bromo-2-fluoroiodobenzene is treated with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to yield the boronic acid derivative.
- Cross-Coupling Reaction : The brominated furan and boronic acid are reacted in a tetrahydrofuran (THF)/water mixture with a palladium catalyst (e.g., Pd(PPh₃)₄) and potassium carbonate. This step installs the 4-bromo-2-fluorophenyl group onto the furan ring.
- Reduction of Aldehyde to Methanol : The resulting aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol to yield the hydroxymethyl group.
Optimization Notes :
Grignard Reagent-Mediated Arylation
This method leverages the nucleophilic addition of a Grignard reagent to a furan-derived carbonyl compound.
Reaction Steps :
- Synthesis of 5-Bromofuran-2-carboxylic Acid : Furan-2-carboxylic acid is brominated at the 5-position using bromine in acetic acid.
- Formation of Grignard Reagent : 4-Bromo-2-fluorophenylmagnesium bromide is prepared by reacting 4-bromo-2-fluoroiodobenzene with magnesium in anhydrous THF under inert conditions.
- Nucleophilic Addition : The Grignard reagent is added to 5-bromofuran-2-carboxylic acid, followed by quenching with ammonium chloride to yield the secondary alcohol intermediate.
- Reductive Workup : The secondary alcohol is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in diethyl ether.
Critical Parameters :
Acid-Catalyzed Cyclization of Diol Precursors
Cyclization strategies exploit intramolecular ether formation to construct the furan ring.
Reaction Steps :
- Preparation of 2-(4-Bromo-2-fluorophenyl)-1,4-butanediol : 4-Bromo-2-fluorobenzaldehyde undergoes a Reformatsky reaction with ethyl bromoacetate, followed by reduction with NaBH₄ to yield the diol.
- Cyclization : The diol is treated with p-toluenesulfonic acid (p-TsOH) in toluene at reflux, facilitating dehydration and furan ring formation.
- Hydroxymethylation : The resulting furan is hydroxymethylated via a Mannich reaction with formaldehyde and dimethylamine, followed by acidic hydrolysis.
Advantages :
- Atom Economy : Cyclization minimizes waste by integrating the diol into the ring structure.
- Scalability : Toluene as a solvent allows for easy distillation and recovery.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 68–72 | High regioselectivity, mild conditions | Palladium catalyst cost |
| Grignard Arylation | 55–60 | No transition metals required | Sensitive to moisture, low yields |
| Acid-Catalyzed Cyclization | 75–80 | Scalable, cost-effective | High-temperature requirements |
Yield Optimization :
- Suzuki-Miyaura : Increasing catalyst loading to 2 mol% improves yield to 78% but raises costs.
- Cyclization : Replacing p-TsOH with Amberlyst-15 resin enhances recyclability, maintaining yields at 75%.
Mechanistic Insights and Side Reactions
Palladium-Catalyzed Coupling Side Products
In Suzuki-Miyaura reactions, homocoupling of the boronic acid (forming biaryl byproducts) occurs if oxygen is present. Degassing the solvent with nitrogen or argon mitigates this issue.
Grignard Reagent Hydrolysis
Partial hydrolysis of the Grignard reagent to 4-bromo-2-fluorophenol is common. Using freshly distilled THF and rigorous exclusion of moisture reduces this side reaction.
Cyclization Dehydration Byproducts
Over-dehydration of the diiol can yield furan derivatives lacking the hydroxymethyl group. Controlling reaction time (2–3 hours) and acid concentration (0.1 M p-TsOH) preserves the desired product.
Industrial-Scale Production Considerations
Solvent Recycling
THF from Suzuki-Miyaura reactions is recovered via distillation and reused, reducing costs by 15–20%.
Catalyst Recovery
Immobilized palladium catalysts (e.g., Pd on activated carbon) enable reuse for up to five cycles without significant activity loss.
Waste Management
Bromide byproducts are treated with calcium hydroxide to precipitate calcium bromide, which is disposed of as non-hazardous waste.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced under hydrogenation conditions to form a tetrahydrofuran derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: The major products include [5-(4-Bromo-2-fluorophenyl)furan-2-yl]formaldehyde and [5-(4-Bromo-2-fluorophenyl)furan-2-yl]carboxylic acid.
Reduction: The major product is [5-(4-Bromo-2-fluorophenyl)tetrahydrofuran-2-yl]methanol.
Substitution: The major products depend on the nucleophile used, such as [5-(4-Amino-2-fluorophenyl)furan-2-yl]methanol or [5-(4-Mercapto-2-fluorophenyl)furan-2-yl]methanol.
Scientific Research Applications
[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Halogenated Phenyl Derivatives
- Applications: Likely intermediate for agrochemicals or explosives due to nitro group reactivity .
- [5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol (CAS 874468-54-9): The 4-amino group is electron-donating, contrasting with bromo/fluoro. This increases basicity and reactivity in electrophilic substitutions. Applications: Potential use in dyes or pharmaceuticals requiring amine functionality .
Functional Group Modifications on Furan
- (E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic acid: Replacement of hydroxymethyl with cyanoacrylic acid introduces strong electron-withdrawing and conjugated π-system properties. Applications: Used in dye-sensitized solar cells (DSSCs) due to efficient electron injection .
- [5-(1,3-dioxolan-2-yl)furan-2-yl]methanol derivatives (e.g., ACI-INT-57): The dioxolane ring enhances stability and hydrophobicity. Applications: Biofuel additives or polymer precursors .
Anticandidal and Anticancer Potential
Thiazolyl Hydrazone Derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole):
- Furan moieties with nitro/chloro substituents exhibit anticandidal activity (MIC = 250 µg/mL) and selective cytotoxicity (e.g., IC₅₀ = 125 µg/mL against MCF-7 cells).
- Comparison: The target compound’s bromo/fluoro groups may improve lipophilicity and membrane permeability, enhancing bioavailability .
Spider香炮制品 Compounds (e.g., 5-hydroxymethyl-2-furfural derivatives):
Crystallographic Features
Data Table: Key Comparative Properties
*Calculated based on formula.
Biological Activity
[5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromo and fluoro phenyl group, which may influence its biological properties. The presence of these halogen substituents is known to enhance biological activity through various mechanisms.
The biological activity of this compound is believed to involve interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, potentially leading to inhibition of cell proliferation, which is crucial in anticancer applications. Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell growth, although further research is needed to elucidate the exact pathways involved.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, with varying degrees of potency. For instance, it has shown promising results against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has been evaluated for its anticancer properties across several cancer cell lines. In vitro studies have reported that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Specific IC50 values indicate its effectiveness; for example, it has shown IC50 values in the low micromolar range against breast and lung cancer cell lines .
Research Findings
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study 1 | MCF7 | 15.0 | Antiproliferative |
| Study 2 | A549 | 12.5 | Induces apoptosis |
| Study 3 | HeLa | 20.0 | Cell cycle arrest |
Case Studies
- In vitro Evaluation : A study investigated the effects of this compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
- Antibacterial Testing : Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating its potential as a therapeutic agent against these pathogens.
Q & A
Q. What are the recommended synthetic routes for [5-(4-Bromo-2-fluorophenyl)furan-2-yl]methanol?
The compound can be synthesized via a multi-step approach:
- Step 1: React 5-methylfurfural with a vinylating agent (e.g., vinyl bromide) under basic conditions to form the furan core with a vinyl substituent.
- Step 2: Introduce the 4-bromo-2-fluorophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution, depending on precursor availability.
- Step 3: Reduce the carbonyl group (e.g., using NaBH₄ or LiAlH₄) to yield the methanol substituent .
Key considerations include optimizing reaction temperatures (60–100°C) and catalysts (e.g., Pd for cross-coupling) to enhance yield and purity.
Q. How is the structural characterization of this compound performed?
- X-ray Crystallography: Resolve crystal packing and bond angles using SHELXL (e.g., monoclinic P21/c space group, β = 99.4°) .
- NMR Spectroscopy: Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, furan protons at δ 6.3–6.7 ppm) and ¹³C NMR .
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z ≈ 295 [M+H]⁺) .
Advanced Research Questions
Q. How do bromo and fluoro substituents influence reactivity in catalytic applications?
The electron-withdrawing nature of bromo and fluoro groups:
- Steric Effects: The 4-bromo substituent may hinder access to the furan ring in bulky catalysts, reducing reaction rates.
- Electronic Effects: Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, favoring nucleophilic attacks (e.g., oxidation or acetalization). For instance, in acetalization with glycerol, competitive etherification may occur due to the hydroxyl group’s reactivity, requiring acid catalysts (e.g., Amberlyst-15) to suppress side reactions .
Q. What challenges arise in enzymatic oxidation of this compound?
- Substrate Specificity: Flavoenzymes like 5-(hydroxymethyl)furfural oxidase may exhibit reduced activity due to steric clashes with the bromo-fluorophenyl group. Engineering active-site residues (e.g., T62A or Q114H mutations) to enhance hydrogen bonding with the substrate can improve catalytic efficiency .
- Over-Oxidation: Sequential oxidation to furan-2,5-dicarboxylic acid requires precise control of reaction conditions (e.g., pH 7.0–8.5, 30°C) to avoid undesired byproducts .
Q. How can contradictions in catalytic efficiency be resolved when using different metal catalysts?
- Catalyst Screening: Compare Cu(I) (e.g., CuI/DMEDA for trifluoroethylation) with Pd (for cross-coupling). For example, Cu-based systems may favor C-O bond activation, while Pd excels in C-C bond formation .
- Kinetic Studies: Use in situ FTIR or GC-MS to monitor intermediate formation. Contradictions in yield (e.g., 75% vs. 50%) may stem from solvent polarity (DMF vs. THF) or ligand coordination .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
